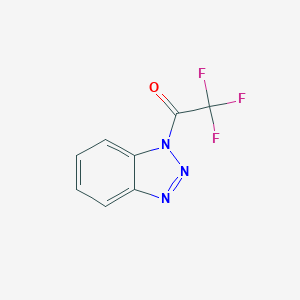

1-(trifluoroacetyl)-1H-benzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQIQOIKWUOEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391764 | |

| Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183266-61-7 | |

| Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trifluoroacetyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Trifluoroacetyl)-1H-benzotriazole

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1-(trifluoroacetyl)-1H-benzotriazole, a pivotal reagent in modern organic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings and practical execution of its synthesis, beginning with its precursor, 1H-benzotriazole. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process. Detailed protocols, safety considerations, and the utility of the title compound as a potent trifluoroacetylating agent are discussed, supported by authoritative references and visual aids to bridge theory with practice.

Introduction: The Significance of Trifluoroacetylation and its Reagents

The strategic introduction of a trifluoroacetyl group (-COCF₃) into organic molecules is a cornerstone of contemporary medicinal and agricultural chemistry.[1][2] The trifluoromethyl moiety can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of active compounds by increasing metabolic stability, modulating lipophilicity, and improving binding affinity.[3] Among the arsenal of reagents available for this transformation, this compound has emerged as a valuable and versatile intermediate.[3] It functions as an efficient acyl-transfer agent, offering a stable, solid alternative to more volatile and corrosive reagents like trifluoroacetyl chloride or trifluoroacetic anhydride (TFAA).

This guide will first detail the foundational synthesis of the precursor, 1H-benzotriazole, before providing a focused, in-depth protocol for its subsequent conversion to this compound.

Foundational Synthesis: Preparation of 1H-Benzotriazole

A robust synthesis of the final product begins with a high-quality precursor. 1H-Benzotriazole is most commonly and efficiently synthesized via the diazotization of o-phenylenediamine, followed by an intramolecular cyclization.

Mechanistic Rationale

The reaction proceeds in an acidic medium, typically aqueous acetic acid.[4] Sodium nitrite serves as the source for the nitrosating agent. One of the amino groups of o-phenylenediamine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This intermediate then undergoes a spontaneous intramolecular cyclization, where the lone pair of the second amino group attacks the terminal nitrogen of the diazonium group, forming the stable five-membered triazole ring. This process is both efficient and high-yielding.[5][6][7]

Experimental Workflow: Synthesis of 1H-Benzotriazole

Caption: Mechanism of this compound synthesis.

Field Insights: Causality Behind Experimental Choices

-

Choice of Acylating Agent: Trifluoroacetic anhydride (TFAA) is the reagent of choice for this synthesis. Its high reactivity ensures a rapid and complete reaction at or below room temperature. Furthermore, the byproduct, trifluoroacetic acid, is highly volatile (b.p. ~72 °C) and can be easily removed under reduced pressure along with the solvent, simplifying the workup procedure significantly. Using trifluoroacetyl chloride would necessitate the addition of a stoichiometric amount of a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct, adding a purification step to remove the resulting ammonium salt. [2]* Solvent Selection: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or diethyl ether are ideal. They are chosen for their ability to dissolve the starting materials and for their inertness under the reaction conditions. The absence of protic sources (like water or alcohols) is critical to prevent the rapid hydrolysis of TFAA.

-

Temperature Control: The reaction is typically initiated at 0 °C by adding the TFAA dropwise. This is a crucial control step to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring safety. Once the addition is complete, the reaction can be allowed to warm to room temperature to proceed to completion.

Detailed Experimental Protocol: this compound

-

Safety: This procedure must be performed in a well-ventilated fume hood. TFAA is highly corrosive and reacts violently with moisture. Appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Materials: 1H-Benzotriazole, trifluoroacetic anhydride (TFAA), anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 11.9 g (0.1 mol) of 1H-benzotriazole.

-

Add 100 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Charge a dropping funnel with 23.1 g (15.5 mL, 0.11 mol) of trifluoroacetic anhydride.

-

Add the TFAA dropwise to the stirring benzotriazole solution over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and the trifluoroacetic acid byproduct in vacuo using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by sublimation to yield the final product as a white solid.

-

Product Characterization and Properties

Proper characterization is essential to confirm the structure and purity of the synthesized this compound. The product is often a mixture of 1H- and 2H-isomers. [3][8]

Physical and Chemical Properties

| Property | Value | Source |

| Synonym | 1-Benzotriazol-1-yl-2,2,2-trifluoroethanone | [8] |

| Molecular Formula | C₈H₄F₃N₃O | [8] |

| Molecular Weight | 215.14 g/mol | [8] |

| Appearance | White solid | [3] |

| Melting Point | ~69 °C | [8] |

| Boiling Point | 243.8 °C at 760 mmHg | [8] |

| Density | 1.58 g/cm³ | [8] |

| Purity Assay | >98% (HPLC) | [8] |

Spectroscopic Validation

-

¹H NMR: The spectrum should show complex multiplets in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the four protons on the benzene ring. Crucially, the broad singlet corresponding to the N-H proton of the starting 1H-benzotriazole (often >10 ppm) will be absent.

-

¹⁹F NMR: A sharp singlet around -70 to -75 ppm is characteristic of the -CF₃ group.

-

IR Spectroscopy: The most telling signal is the appearance of a strong carbonyl (C=O) stretching band at approximately 1750-1780 cm⁻¹. The broad N-H stretch from the starting material (around 3000-3400 cm⁻¹) will be absent.

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 215, confirming the correct mass of the product.

Application in Organic Synthesis

This compound is primarily used as an efficient agent for the trifluoroacetylation of nucleophiles, most notably primary and secondary amines. [3][9]

Trifluoroacetylation of Amines

The reagent readily reacts with amines under mild conditions to form highly stable trifluoroacetamides. The benzotriazole anion is an excellent leaving group, which drives the reaction to completion. This reaction is fundamental for protecting amine groups during multi-step syntheses or for derivatizing them for analytical purposes like gas chromatography. [2]

Caption: General workflow for amine trifluoroacetylation.

Safety and Handling

-

1H-Benzotriazole: Harmful if swallowed and causes serious eye irritation. [10][11]It is also toxic to aquatic life with long-lasting effects. [10][12]Standard laboratory PPE should be worn, and release to the environment should be avoided.

-

Trifluoroacetic Anhydride (TFAA): Extremely corrosive and causes severe skin burns and eye damage. It reacts violently with water, releasing toxic and corrosive fumes. All handling must be done in a chemical fume hood with appropriate acid-resistant gloves and face protection.

-

This compound: Assumed to be an irritant. Handle with care, avoiding skin and eye contact. [8]Always consult the specific Safety Data Sheet (SDS) before handling.

Conclusion

The synthesis of this compound is a straightforward yet critical process for generating a valuable trifluoroacetylating agent. By understanding the underlying mechanisms of both the precursor formation and the final acylation step, researchers can optimize conditions to achieve high yields and purity. The judicious selection of reagents, such as trifluoroacetic anhydride, and careful control of reaction parameters are paramount to success. The resulting stable, solid reagent provides a convenient and efficient tool for the introduction of the vital trifluoroacetyl moiety in pharmaceutical and materials science research.

References

-

PubChem. 1H-Benzotriazole. National Center for Biotechnology Information. [Link]

-

International Journal of Advance Research, Innovative Ideas and Education in Technology. A Review on: Synthesis of Benzotriazole. IJARIIE. [Link]

-

Journal of the Chilean Chemical Society. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. J. Chil. Chem. Soc. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoroacetylbenzotriazole in Modern Organic Synthesis.[Link]

-

PureSynth. (Trifluoroacetyl)Benzotriazole (Mixture Of 1H- And 2H- Isomers) 98.0%(HPLC).[Link]

-

National Institute of Standards and Technology. 1H-Benzotriazole. NIST WebBook. [Link]

-

Wikipedia. Benzotriazole.[Link]

-

PubMed. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Library of Medicine. [Link]

-

PubMed. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. National Library of Medicine. [Link]

-

ResearchGate. Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes.[Link]

- Google Patents.

-

Ataman Kimya. 1H-BENZOTRIAZOLE.[Link]

-

Chemos. Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate.[Link]

-

PubMed. Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. National Library of Medicine. [Link]

-

Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.[Link]

-

SysKem Chemie GmbH. Safety Data Sheet - SysKem TT 1000.[Link]

-

ResearchGate. A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride.[Link]

-

YouTube. Benzotriazole Synthesis| Dr Meenaxi Maste.[Link]

Sources

- 1. Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 5. ijariie.com [ijariie.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pure-synth.com [pure-synth.com]

- 9. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. syskem.de [syskem.de]

A Comprehensive Technical Guide to 1-(Trifluoroacetyl)-1H-benzotriazole: Properties, Reactivity, and Applications

Foreword

In the landscape of modern organic synthesis, the strategic introduction of fluorinated moieties is a cornerstone of molecular design, particularly within pharmaceutical and agrochemical research. The trifluoromethyl group, with its unique electronic properties, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Among the reagents developed to introduce this functional group, 1-(trifluoroacetyl)-1H-benzotriazole has emerged as a highly effective and versatile trifluoroacetylating agent.[1] This guide provides an in-depth exploration of its physical and chemical properties, synthesis, and key applications, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic tool.

Core Molecular Characteristics

This compound is a white, solid chemical intermediate that serves as a pivotal reagent for transferring the trifluoroacetyl group (CF₃CO-) to a wide range of nucleophiles.[1][2] It is typically supplied as a mixture of the 1H- and 2H-isomers, a crucial detail for analytical characterization.[2] The benzotriazole leaving group is an excellent choice, as its stability and weak basicity facilitate a smooth and efficient transfer of the acyl group.

Physical Properties

The fundamental physical constants of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃N₃O | [3] |

| Molecular Weight | 215.14 g/mol | [3] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 67.0 to 71.0 °C | |

| Boiling Point | 243.8 °C at 760 mmHg | [3] |

| Density | 1.58 g/cm³ | [3] |

| Solubility | Soluble in Methanol | |

| Vapor Pressure | 0.0314 mmHg at 25 °C | [3] |

| Refractive Index | 1.581 | [3] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are dependent on the instrument and conditions, the expected characteristics are:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence of the four aromatic protons of the benzotriazole ring system. ¹⁹F NMR is particularly diagnostic, showing a singlet corresponding to the -CF₃ group. ¹³C NMR would show signals for the carbonyl carbon, the trifluoromethyl carbon, and the six carbons of the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹, and strong C-F stretching bands.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its capacity as a potent trifluoroacetylating agent. The benzotriazole anion is an excellent leaving group, which drives the reaction forward.

Mechanism of Trifluoroacetylation

The reagent efficiently transfers the trifluoroacetyl group to various nucleophiles, including alcohols, phenols, amines, and thiols. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable benzotriazolide anion, yielding the trifluoroacetylated product.

Caption: General workflow of trifluoroacetylation using this compound.

Key Applications

The reagent's effectiveness makes it indispensable in several areas of synthesis:[1]

-

Pharmaceutical Development: The trifluoroacetyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This reagent provides a reliable method for incorporating this valuable moiety into complex molecules.[1][2]

-

Peptide and Protein Modification: It is used for the precise functionalization of peptides and proteins, often for protecting amine groups or for introducing a fluorinated tag for analytical purposes.[1]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of agrochemicals.[1][2]

-

Specialized Reactions: It has been used as a reactant in defluorination dimerization reactions that are mediated by a single electron transfer (SET) reagent.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 1H-benzotriazole.

General Synthesis Workflow

The most common laboratory-scale synthesis involves the reaction of 1H-benzotriazole with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in an appropriate aprotic solvent.

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Causality and Self-Validation: This protocol is designed for high yield and purity. The use of a dry, aprotic solvent is critical to prevent hydrolysis of the highly reactive trifluoroacetic anhydride. Conducting the reaction under an inert atmosphere prevents side reactions with atmospheric moisture. Monitoring by Thin Layer Chromatography (TLC) is a built-in validation step to ensure the reaction has gone to completion before proceeding to the work-up, preventing the waste of materials and time.

Materials:

-

1H-Benzotriazole (1.0 eq)

-

Trifluoroacetic Anhydride (TFAA) (1.1 eq)

-

Dry Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add 1H-benzotriazole.

-

Dissolution: Add dry DCM via syringe and stir until the solid is fully dissolved.

-

Acylation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic anhydride dropwise via syringe over 10-15 minutes. Rationale: The dropwise addition at low temperature helps to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting benzotriazole spot indicates completion.

-

Work-up: Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |

Precautionary Measures

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert gas to prevent degradation from moisture.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and heavy metals.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a robust and highly efficient reagent for trifluoroacetylation. Its straightforward synthesis, reliable reactivity, and the significant impact of the trifluoroacetyl group on molecular properties solidify its role as a vital tool in synthetic chemistry. For researchers in drug discovery and materials science, a thorough understanding of its properties and handling is key to unlocking its full potential in the creation of novel and functional molecules.

References

- ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.

- TCI Chemicals. * (Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers)*.

- FBLD Pharm. Key Synthesis Applications of (Trifluoroacetyl)benzotriazole.

- National Center for Biotechnology Information. 1H-Benzotriazole. PubChem Compound Database.

- Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.

- Chemsrc. (2025, August 20). 1H-Benzotriazole.

- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy.

- Ignited Minds Journals. A Study on Synthesis and Characterization of Organic Compound.

- National Academic Digital Library of Ethiopia. The Chemistry of Benzotriazole Derivatives.

- BLDpharm. The Role of Trifluoroacetylbenzotriazole in Modern Organic Synthesis.

- PureSynth. (Trifluoroacetyl)Benzotriazole (Mixture Of 1H- And 2H- Isomers) 98.0%(HPLC).

- Journal of the Chilean Chemical Society. (2025, January 10). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)

- Sigma-Aldrich. (2024, August 6). Safety Data Sheet - 1H-Benzotriazole.

- National Institute of Standards and Technology. 1H-Benzotriazole. NIST Chemistry WebBook.

-

Cato Chem. Safety Data Sheet - 1-(1H-Benzo[d][1][6]triazol-1-yl)-2,2,2-trifluoroethanone. Retrieved from Cato Chem.

- ChemicalBook. 1H-Benzotriazole(95-14-7) IR1.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, December 16).

- Merck Millipore. Safety Data Sheet - 1H-Benzotriazole.

- Wiley Online Library. (2024, January 6).

- Fisher Scientific. (2025, December 18). Safety Data Sheet - 1H-Benzotriazole.

- National Center for Biotechnology Information.

- Cole-Parmer. Material Safety Data Sheet - 1H-Benzotriazole, 99+%.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pure-synth.com [pure-synth.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1H-Benzotriazole | CAS#:95-14-7 | Chemsrc [chemsrc.com]

- 6. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (Trifluoroacetyl)benzotriazole (CAS Number: 183266-61-7)

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of fluorine-containing moieties is a cornerstone of molecular design. The trifluoroacetyl group (-COCF₃), in particular, is of paramount importance for its ability to modulate the physicochemical and pharmacological properties of parent molecules. (Trifluoroacetyl)benzotriazole, identified by CAS number 183266-61-7, has emerged as a highly effective and versatile reagent for the introduction of this critical functional group. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility as a superior trifluoroacetylating agent in research and drug development.

(Trifluoroacetyl)benzotriazole is a stable, crystalline solid that serves as a neutral and highly efficient acylating agent for a wide range of nucleophiles.[1][2] Unlike more aggressive reagents such as trifluoroacetic anhydride or trifluoroacetyl chloride, it offers advantages in terms of handling, selectivity, and simplified workup procedures.[3] The benzotriazole moiety functions as an excellent leaving group, facilitating the transfer of the trifluoroacetyl group under mild conditions. This guide will delve into the technical specifics of this valuable reagent, providing actionable insights for its application in the laboratory.

Physicochemical and Spectroscopic Properties

(Trifluoroacetyl)benzotriazole is a white to off-white crystalline solid.[1][4] It exists as a mixture of the 1H- and 2H-isomers, which is an important consideration in its characterization and reactivity. It is sensitive to moisture and should be stored under an inert atmosphere.[4]

Table 1: Physicochemical Properties of (Trifluoroacetyl)benzotriazole

| Property | Value | Reference(s) |

| CAS Number | 183266-61-7 | [1][4] |

| Molecular Formula | C₈H₄F₃N₃O | [1][4] |

| Molecular Weight | 215.14 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [1][4] |

| Melting Point | 67.0 to 71.0 °C | [4] |

| Solubility | Soluble in methanol, THF, DCM | [4] |

| Purity | >98.0% (by HPLC) | [4] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of (Trifluoroacetyl)benzotriazole. While full spectra are not publicly available, the expected characteristics are as follows:

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the four protons of the benzotriazole ring. The presence of both 1H- and 2H-isomers would likely result in a more complex pattern than that of a single isomer.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon and the carbons of the trifluoromethyl group, in addition to the six distinct carbons of the benzotriazole ring.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group. The chemical shift typically falls in the range of -70 to -80 ppm relative to CFCl₃.[1]

-

IR Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹.

The definitive NMR spectra for (Trifluoroacetyl)benzotriazole were reported by A. R. Katritzky et al. in the Journal of Organic Chemistry.[2] Researchers are directed to this primary literature for detailed spectral data.

Synthesis of (Trifluoroacetyl)benzotriazole

(Trifluoroacetyl)benzotriazole can be readily synthesized from commercially available starting materials. The most common method involves the reaction of 1H-benzotriazole with trifluoroacetic anhydride.

Figure 1: Synthesis of (Trifluoroacetyl)benzotriazole.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of N-acylbenzotriazoles using acid anhydrides.[5]

Materials:

-

1H-Benzotriazole

-

Trifluoroacetic anhydride

-

Anhydrous Dichloromethane (DCM)

-

Round bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 1H-benzotriazole (1.0 equivalent) in anhydrous DCM in a round bottom flask, add trifluoroacetic anhydride (1.0-1.2 equivalents) dropwise at room temperature with stirring.

-

Stir the resulting mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford (Trifluoroacetyl)benzotriazole as a white solid.

Mechanism of Action and Applications in Drug Development

The utility of (Trifluoroacetyl)benzotriazole lies in its ability to act as an efficient electrophile for the trifluoroacetylation of nucleophiles. The benzotriazolide anion is an excellent leaving group, which drives the reaction to completion under mild conditions.

Mechanism of Trifluoroacetylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of (Trifluoroacetyl)benzotriazole. This is followed by the departure of the stable benzotriazolide anion, resulting in the formation of the trifluoroacetylated product.

Figure 2: General mechanism of trifluoroacetylation.

Applications in Drug Discovery and Development

The introduction of a trifluoroacetyl group can significantly enhance the therapeutic potential of a drug candidate.[6]

-

Improved Metabolic Stability: The strong carbon-fluorine bonds in the -CF₃ group are resistant to metabolic degradation, which can increase the half-life of a drug in the body.

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Increased Binding Affinity: The highly electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug.

-

Protecting Group Chemistry: The trifluoroacetyl group can be used as a protecting group for amines and alcohols during multi-step syntheses.[5] It is stable under a variety of reaction conditions and can be removed when no longer needed.

Experimental Protocol: Trifluoroacetylation of an Amine

The following is a detailed protocol for the trifluoroacetylation of 2-phenylethylamine using (Trifluoroacetyl)benzotriazole, demonstrating its practical application.[4]

Materials

-

2-Phenylethylamine (5.0 mmol, 0.61 g)

-

(Trifluoroacetyl)benzotriazole (5.5 mmol, 1.18 g)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

-

Ethyl acetate (40 mL)

-

2 N Sodium hydroxide solution

-

Sodium sulfate

-

Round bottom flask, magnetic stirrer, separatory funnel, and other standard laboratory glassware

Step-by-Step Methodology

-

Reaction Setup: In a dry round bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethylamine (0.61 g, 5.0 mmol) and (Trifluoroacetyl)benzotriazole (1.18 g, 5.5 mmol) in anhydrous THF (20 mL).

-

Reaction: Stir the solution at room temperature for 4 hours.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Transfer the mixture to a separatory funnel and wash with 2 N aqueous sodium hydroxide solution (2 x 15 mL).

-

Extract the combined aqueous layers with ethyl acetate (20 mL).

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

-

Isolation: Filter off the sodium sulfate and remove the solvent from the filtrate under reduced pressure to obtain the crude product, N-(2-phenylethyl)-2,2,2-trifluoroacetamide, in quantitative yield.

Figure 3: Experimental workflow for amine trifluoroacetylation.

Conclusion

(Trifluoroacetyl)benzotriazole (CAS 183266-61-7) is a valuable and highly efficient reagent for the trifluoroacetylation of amines and alcohols. Its stability, ease of handling, and the mild reaction conditions required for its use make it a superior alternative to other more reactive and hazardous trifluoroacetylating agents. For researchers and scientists in drug development, this reagent provides a reliable method for introducing the trifluoroacetyl group, a moiety known to impart beneficial properties to bioactive molecules. The protocols and information provided in this guide are intended to facilitate the effective use of (Trifluoroacetyl)benzotriazole in a laboratory setting, contributing to the advancement of organic synthesis and medicinal chemistry.

References

- Pandey, R. K. et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(9), 133-146.

- Katritzky, A. R., Yang, B., & Semenzin, D. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(1), 55-57.

- Katritzky, A. R., Yang, B., & Semenzin, D. (1997). (Trifluoroacetyl)benzotriazole: A Convenient Trifluoroacetylating Reagent. The Journal of Organic Chemistry, 62(3), 726–728.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoroacetylbenzotriazole in Modern Organic Synthesis. Retrieved from [Link]

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]

- 3. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 4. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(trifluoroacetyl)-1H-benzotriazole: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 1-(trifluoroacetyl)-1H-benzotriazole, a highly efficient and versatile reagent for trifluoroacetylation. The guide delves into the synthesis, physicochemical properties, and detailed reaction mechanisms of this reagent. It offers field-proven insights into its application for the N- and O-trifluoroacetylation of a wide range of substrates, including amines, alcohols, and phenols. The document is structured to provide researchers and drug development professionals with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors, supported by detailed experimental protocols, mechanistic diagrams, and a comparative analysis with other common trifluoroacetylating agents.

Introduction: The Significance of the Trifluoroacetyl Group and its Introduction

The trifluoromethyl group (-CF3) is a cornerstone in modern medicinal and agricultural chemistry. Its incorporation into organic molecules can significantly enhance metabolic stability, bioavailability, and binding affinity by modulating lipophilicity and electrostatic interactions.[1][2] Consequently, the development of efficient reagents and methods for introducing the trifluoroacetyl group (-COCF3), a precursor to the trifluoromethyl group, is of paramount importance.[3]

Among the various reagents available for trifluoroacetylation, this compound has emerged as a powerful and versatile tool. This guide will provide an in-depth exploration of its synthesis, characterization, and diverse applications in organic synthesis.

Synthesis and Physicochemical Properties of this compound

Synthesis of the Precursor: 1H-Benzotriazole

The foundational step for synthesizing this compound is the preparation of 1H-benzotriazole itself. A well-established and efficient method involves the diazotization of o-phenylenediamine.[4][5]

Reaction Mechanism: Synthesis of 1H-Benzotriazole

Caption: Synthesis of 1H-Benzotriazole from o-phenylenediamine.

Experimental Protocol: Synthesis of 1H-Benzotriazole [4]

-

Dissolve o-phenylenediamine (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and water. Gentle warming may be necessary to achieve a clear solution.

-

Cool the solution to 15 °C while stirring.

-

Add a solution of sodium nitrite (0.11 mol) in water in one portion. The temperature will rise and then gradually cool.

-

After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

This method typically affords 1H-benzotriazole in high yield (95-100%).[3]

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 1H-benzotriazole with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride.

Reaction Scheme: Synthesis of this compound

Caption: Acylation of 1H-Benzotriazole to form this compound.

Experimental Protocol: Synthesis of this compound

To a solution of 1H-benzotriazole (1.0 eq.) in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere, slowly add trifluoroacetic anhydride (1.1 eq.) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H4F3N3O |

| Molecular Weight | 215.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 67-71 °C |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals corresponding to the four aromatic protons of the benzotriazole ring system. The chemical shifts and coupling patterns would be indicative of the substitution on the triazole ring.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the trifluoroacetyl group and the carbons of the benzotriazole ring. The highly deshielded carbonyl carbon and the carbon of the CF3 group (split into a quartet by the fluorine atoms) would be characteristic features.

-

¹⁹F NMR: A single resonance corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group would be observed.

-

FTIR: The infrared spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic bands would include those for C-F stretching and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the trifluoroacetyl group.

Reactivity and Mechanistic Insights

This compound functions as a potent trifluoroacetylating agent through a nucleophilic acyl substitution mechanism. The benzotriazole moiety is an excellent leaving group, facilitating the transfer of the electrophilic trifluoroacetyl group to a variety of nucleophiles.

General Mechanism of Trifluoroacetylation

Caption: General mechanism of trifluoroacetylation using this compound.

The driving force for this reaction is the formation of the stable benzotriazole anion, which is a good leaving group. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it highly susceptible to nucleophilic attack.

Applications in Organic Synthesis: A Workhorse for Trifluoroacetylation

The primary application of this compound is the efficient trifluoroacetylation of a wide array of nucleophilic substrates.

N-Trifluoroacetylation of Amines

This reagent is highly effective for the protection of primary and secondary amines as their trifluoroacetyl derivatives. These derivatives are stable under various reaction conditions and can be deprotected when necessary.

Experimental Protocol: General Procedure for N-Trifluoroacetylation of an Amine

-

In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable dry solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add this compound (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be washed with an aqueous base (e.g., saturated sodium bicarbonate solution) to remove the benzotriazole byproduct.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to afford the crude N-trifluoroacetylated amine.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Substrate Scope and Causality:

This method is applicable to a broad range of primary and secondary aliphatic and aromatic amines. The high reactivity of the reagent ensures that even less nucleophilic amines can be acylated efficiently. The choice of solvent is critical; aprotic solvents are preferred to avoid competitive reaction with the reagent. The use of a slight excess of the trifluoroacetylating agent ensures complete conversion of the starting amine.

O-Trifluoroacetylation of Alcohols and Phenols

This compound is also an excellent reagent for the trifluoroacetylation of alcohols and phenols, forming the corresponding trifluoroacetate esters. This can be useful for the protection of hydroxyl groups or for the preparation of activated esters.

Experimental Protocol: General Procedure for O-Trifluoroacetylation of an Alcohol or Phenol

-

To a solution of the alcohol or phenol (1.0 eq.) in a dry aprotic solvent, add this compound (1.1-1.2 eq.).

-

For less reactive alcohols, the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) can catalyze the reaction.[5]

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up is similar to the N-trifluoroacetylation procedure, involving an aqueous wash to remove the benzotriazole byproduct and any base used, followed by drying and solvent evaporation.

-

Purification is typically performed by column chromatography.

Field-Proven Insights:

The reactivity of the hydroxyl group plays a significant role in the reaction conditions required. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. Phenols are also readily acylated. For sterically hindered or less reactive alcohols, the use of a catalyst and/or elevated temperatures is often necessary to achieve good yields. The choice of base is important to avoid side reactions; a non-nucleophilic base is preferred to prevent it from competing with the substrate for the acylating agent.

Comparative Analysis with Other Trifluoroacetylating Agents

While this compound is a powerful reagent, it is important to understand its advantages and disadvantages in comparison to other common trifluoroacetylating agents.

Table 2: Comparison of Common Trifluoroacetylating Agents

| Reagent | Advantages | Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | Highly reactive, readily available. | Can be harsh, leading to side reactions with sensitive substrates; produces trifluoroacetic acid as a byproduct which can be difficult to remove.[5] |

| Ethyl Trifluoroacetate | Milder than TFAA, often used in excess. | Slower reaction rates, may require elevated temperatures. |

| N-(Trifluoroacetyl)imidazole | Highly reactive, clean reactions. | Moisture sensitive, can be difficult to handle on a large scale.[6] |

| This compound | Solid, easy to handle; benzotriazole byproduct is easily removed by an aqueous wash; high reactivity. | May be more expensive than TFAA for large-scale applications. |

The choice of reagent often depends on the specific substrate, the desired reaction conditions, and the scale of the synthesis. For many applications, the ease of handling and purification associated with this compound makes it a superior choice, particularly for complex and sensitive substrates.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the trifluoroacetyl group into organic molecules. Its ease of synthesis, solid nature, and the straightforward removal of its benzotriazole byproduct make it an attractive alternative to other trifluoroacetylating agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers and drug development professionals with the knowledge to confidently employ this valuable tool in their synthetic strategies. The continued development and application of such efficient reagents will undoubtedly play a crucial role in advancing the fields of medicinal and materials chemistry.

References

- Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.

- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry and Chemotherapy, 16(5), 315-325.

-

Inno Pharmachem. (n.d.). The Role of Trifluoroacetylbenzotriazole in Modern Organic Synthesis. Retrieved from [Link]

- KR101083935B1. (2011). Trifluoroacetylation for amines.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131734, this compound. Retrieved from [Link].

-

PureSynth. (n.d.). (Trifluoroacetyl)Benzotriazole (Mixture Of 1H- And 2H- Isomers) 98.0%(HPLC). Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]

- Taylor, R. (1969). Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. Journal of the Chemical Society B: Physical Organic, 6, 727-730.

Sources

- 1. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]

- 2. verjournal.com [verjournal.com]

- 3. US20140171658A1 - Methods for triazole synthesis - Google Patents [patents.google.com]

- 4. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 5. ijariie.com [ijariie.com]

- 6. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]

"structure elucidation of 1-(trifluoroacetyl)-1H-benzotriazole"

Conclusion: The observation of four unique aromatic proton signals and six unique aromatic carbon signals in the NMR spectra conclusively demonstrates the asymmetric nature of the molecule, confirming substitution at the N1 position. This assignment is corroborated by the molecular weight and characteristic fragmentation patterns observed in mass spectrometry, and the presence of a strong carbonyl absorption in the IR spectrum confirms the N-acyl structure. The collective data unequivocally supports the structure as this compound. For absolute confirmation, particularly for regulatory filings, single-crystal X-ray diffraction would serve as the ultimate "gold standard" proof of structure. [11][12]

Experimental Protocols

Synthesis of this compound

This protocol is a representative example based on general methods for N-acylation. [11][12]1. To a stirred solution of 1H-benzotriazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add trifluoroacetic anhydride (1.1 eq) dropwise at 0 °C. 2. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). 3. Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. 4. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. 5. Purify the resulting crude product by recrystallization or column chromatography to yield the pure product.

NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Mass Spectrometry Sample Preparation

-

For Electron Ionization (EI), prepare a dilute solution of the sample in a volatile solvent like methanol or DCM.

-

For Electrospray Ionization (ESI), prepare a dilute solution in an appropriate solvent such as acetonitrile or methanol, with or without a small amount of formic acid or ammonium acetate to promote ionization.

-

Introduce the sample into the mass spectrometer via direct infusion or through a coupled GC or LC system.

FTIR Sample Preparation

-

For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid product directly onto the ATR crystal and acquire the spectrum.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

References

-

A Study on Synthesis and Characterization of Organic Compound. (n.d.). Ignited Minds Journals. Retrieved from [Link]

-

The Role of Trifluoroacetylbenzotriazole in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Wan, J., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 609-616. Retrieved from [Link]

-

Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. Retrieved from [Link]

-

Malvade, P. V., et al. (2025). A Comprehensive Review on Benzotriazole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(11), 289-314. Retrieved from [Link]

-

Pérez-Torralba, M., et al. (2007). Double addition of azoles to glyoxal: Characterization of the bis-adducts and theoretical study of their structure. ResearchGate. Retrieved from [Link]

-

Key Synthesis Applications of (Trifluoroacetyl)benzotriazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

1H-Benzotriazole. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. (2025). Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Katritzky, A. R., Vakulenko, A. V., & Jain, R. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ARKIVOC, 2003(xiv), 131-139. Retrieved from [Link]

-

(Trifluoroacetyl)benzotriazole: A Convenient Trifluoroacetylating Reagent. (2002). The Journal of Organic Chemistry, 67(24), 8696–8699. Retrieved from [Link]

-

Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. Retrieved from [Link]

-

1H-Benzotriazole Mass Spectrum. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkat USA. Retrieved from [Link]

-

N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. (2000). The Journal of Organic Chemistry, 65(24), 8210-8213. Retrieved from [Link]

-

Variability of 19-fluorine nuclear magnetic resonance chemical shifts in trifluoroacetyl species. (2016). Journal of Fluorine Chemistry, 185, 113-126. Retrieved from [Link]

-

Mikaia, A. (2019). Formation of characteristic ions from ionized 1H-benzotriazole. ResearchGate. Retrieved from [Link]

-

Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Journal of Structural Chemistry, 13(3). Retrieved from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2016). Journal of Fluorine Chemistry, 185, 113-126. Retrieved from [Link]

-

FTIR spectrum of benzotriazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. (2005). Synlett, 2005(14), 2249-2250. Retrieved from [Link]

-

Supporting Information for Organic & Biomolecular Chemistry. (2011). The Royal Society of Chemistry. Retrieved from [Link]

-

Al-Salahi, R., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(21), 5188. Retrieved from [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2019). Molecules, 24(18), 3294. Retrieved from [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. (2011). Journal of Molecular Structure, 993(1-3), 209-217. Retrieved from [Link]

-

X-ray structure of compound 9a (thermal ellipsoids). (2015). ResearchGate. Retrieved from [Link]

-

1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. (2001). Magnetic Resonance in Chemistry, 39(8), 433-438. Retrieved from [Link]

-

N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius. (2021). The Journal of Organic Chemistry, 86(6), 4843–4853. Retrieved from [Link]

-

NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. (2011). Asian Journal of Chemistry, 23(1), 221-224. Retrieved from [Link]

-

1H-Benzotriazole IR Spectrum. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Supplementary Information for Catalysis Science & Technology. (2011). The Royal Society of Chemistry. Retrieved from [Link]

-

Hashim, A. A., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substituted phenyl) acetamide. Sirte University Scientific Journal (Basic and Applied Sciences), 3(1), 45-60. Retrieved from [Link]

-

Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethyl source. (n.d.). Beilstein Journals. Retrieved from [Link]

-

1-benzyl-1H-benzotriazole 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). Molecules, 22(10), 1673. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. 1H-Benzotriazole [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Benzotriazole [webbook.nist.gov]

- 10. 1H-Benzotriazole [webbook.nist.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Trifluoroacetyl)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Trifluoroacetyl)-1H-benzotriazole is a member of the N-acylbenzotriazole family, which are widely recognized as stable and versatile acylating agents in organic synthesis. The introduction of the trifluoroacetyl group imparts unique reactivity and can significantly influence the properties of resulting molecules, a feature of particular interest in the development of pharmaceuticals and agrochemicals. A thorough spectroscopic characterization is paramount for confirming the structure, purity, and stability of this important synthetic intermediate.

This guide is structured to provide both a predictive spectroscopic profile of this compound and the practical knowledge required to obtain and interpret the corresponding experimental data.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the known spectral properties of 1H-benzotriazole, 1-acetyl-1H-benzotriazole, and the characteristic spectral features of the trifluoroacetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum is expected to show signals corresponding to the four protons of the benzotriazole ring. The electron-withdrawing nature of the trifluoroacetyl group will deshield these protons compared to unsubstituted 1H-benzotriazole. The predicted chemical shifts are in the range of δ 7.5-8.5 ppm. The protons will likely appear as a complex multiplet system due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.4 | d | H-4 |

| ~8.2 | d | H-7 |

| ~7.8 | t | H-5 |

| ~7.6 | t | H-6 |

Predicted in CDCl₃

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the trifluoroacetyl group is expected to appear at a characteristic downfield shift. The trifluoromethyl carbon will be split into a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~165 | q | C=O |

| ~145 | s | C-7a |

| ~131 | s | C-3a |

| ~130 | d | C-5 |

| ~126 | d | C-6 |

| ~120 | d | C-4 |

| ~114 | d | C-7 |

| ~116 | q | CF₃ |

Predicted in CDCl₃

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. The trifluoroacetyl group will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift is influenced by the electronic environment. For trifluoroacetyl amides, the chemical shift is typically observed in the range of -67 to -85 ppm relative to CFCl₃[1].

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -75 | s | CF₃ |

Predicted relative to CFCl₃

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching of the trifluoroacetyl group is expected around 1700-1750 cm⁻¹. The C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1730 | Strong | C=O stretch (trifluoroacetyl) |

| ~1600, 1450 | Medium | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₄F₃N₃O), the molecular weight is 215.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 215 would be expected. Common fragmentation pathways would involve the loss of the trifluoroacetyl group or parts of it.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 215 | [M]⁺ |

| 118 | [M - COCF₃]⁺ |

| 97 | [COCF₃]⁺ |

| 90 | [C₆H₄N]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring high-quality and reproducible results.

Synthesis of this compound

A general and efficient one-pot procedure for the preparation of N-acylbenzotriazoles has been reported by Katritzky et al.[2]. This method can be adapted for the synthesis of this compound from trifluoroacetic acid and 1H-benzotriazole.

Caption: General workflow for the synthesis of this compound.

Protocol:

-

To a solution of 1H-benzotriazole (1.19 g, 10 mmol) in dry dichloromethane (20 mL) under an inert atmosphere, add trifluoroacetic acid (1.14 g, 10 mmol).

-

Cool the mixture to 0 °C and add thionyl chloride (1.31 g, 11 mmol) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.

Instrumentation and Parameters:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~250 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 s.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~50 ppm.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 s.

-

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth moistened with a volatile solvent (e.g., isopropanol).

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation and Parameters (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization mode: Positive or negative, depending on the desired information.

-

Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While based on predicted data due to the scarcity of published experimental spectra, the information presented is grounded in established spectroscopic principles and data from analogous compounds, offering a reliable reference for researchers in the field. The detailed experimental protocols provide a clear path for obtaining high-quality data, contributing to the broader understanding and application of this important synthetic building block.

References

-

Katritzky, A. R., et al. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–11. [Link]

-

Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 69(2), 6110-6114. [Link]

-

Ghazala, H., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 - chloro – N – (Substitutedphenyl) Acetamide. Scientific Journal for Faculty of Science-Sirte University, 3(1). [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

1-(Trifluoroacetyl)-1H-benzotriazole: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Strategic Advantage of 1-(Trifluoroacetyl)-1H-benzotriazole in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the precise introduction of trifluoroacetyl groups is a cornerstone of molecular design. The trifluoroacetyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Among the arsenal of trifluoroacetylating agents, this compound has emerged as a highly effective and versatile chemical intermediate.[2] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this reagent, from its synthesis and mechanistic underpinnings to its practical applications and safe handling.

Unlike highly reactive and often difficult-to-handle reagents like trifluoroacetic anhydride, this compound offers a more controlled and selective approach to trifluoroacetylation. Its solid nature and favorable reactivity profile, a legacy of the pioneering work of the Katritzky group on acylbenzotriazoles, make it an invaluable tool for the discerning synthetic chemist.[3] This guide will delve into the causality behind its efficacy, providing not just protocols, but the scientific rationale to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

This compound is typically supplied as a white to off-white crystalline solid, often as a mixture of the 1H- and 2H-isomers.[4][5] The predominance of the 1H-isomer is generally observed in the acylation of benzotriazole.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃N₃O | [4] |

| Molecular Weight | 215.14 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 67.0 to 71.0 °C | [5] |

| Boiling Point | 243.8 °C at 760 mmHg | [4] |

| Density | 1.58 g/cm³ | [4] |

| Solubility | Soluble in methanol and other common organic solvents. | [5] |

| CAS Number | 183266-61-7 | [4] |

-

¹H NMR: Aromatic protons of the benzotriazole ring.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.

-

¹⁹F NMR: A singlet for the -CF₃ group.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching frequency.

Synthesis of this compound: A Reliable Laboratory Protocol

The preparation of this compound is readily achieved through the reaction of 1H-benzotriazole with a suitable trifluoroacetylating agent, most commonly trifluoroacetic anhydride. The benzotriazole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.

Experimental Protocol: Synthesis from 1H-Benzotriazole and Trifluoroacetic Anhydride

This protocol is based on established methods for the N-acylation of benzotriazoles.

Materials:

-

1H-Benzotriazole

-

Trifluoroacetic anhydride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-benzotriazole (1.0 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: Trifluoroacetic anhydride is highly moisture-sensitive and will readily hydrolyze to trifluoroacetic acid. The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent this side reaction and ensure high yields.

-

Controlled Addition at 0 °C: The reaction is exothermic. Slow addition of the anhydride at reduced temperature helps to control the reaction rate and minimize potential side reactions.

-

Molar Equivalents: A slight excess of the anhydride can be used to ensure complete consumption of the benzotriazole.

Caption: Synthesis of this compound.

Mechanism of Trifluoroacetylation: The Role of the Benzotriazolyl Group

The efficacy of this compound as a trifluoroacetylating agent stems from the excellent leaving group ability of the benzotriazolyl anion. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of this compound.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the benzotriazolyl group departs as a relatively stable anion, facilitated by the delocalization of the negative charge across the triazole ring system.

-

Proton Transfer: A final proton transfer step, often facilitated by a mild base or the nucleophile itself, yields the trifluoroacetylated product and the protonated benzotriazole.

Caption: General mechanism of trifluoroacetylation.

The stability of the benzotriazolyl anion makes it a superior leaving group compared to, for instance, an alkoxide from an ester, leading to a more favorable reaction equilibrium and often allowing for milder reaction conditions.

Applications in Organic Synthesis

The primary application of this compound is as a trifluoroacetylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols.[1]

Protection of Amines

Trifluoroacetamides are stable protecting groups for primary and secondary amines, resistant to a variety of reaction conditions. They can be cleaved under specific basic conditions. The use of this compound provides a mild and efficient method for their formation.

Experimental Protocol: Trifluoroacetylation of 2-Phenylethylamine [5]

Materials:

-

2-Phenylethylamine

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

2 N Sodium hydroxide solution

-

Sodium sulfate

Procedure:

-

A solution of 2-phenylethylamine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous THF is stirred at room temperature for 4 hours.

-

The reaction mixture is then diluted with ethyl acetate and washed with 2 N aqueous sodium hydroxide solution (2 x).

-

The aqueous layers are extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which is often obtained in quantitative yield and high purity.

Peptide Synthesis

The work of Katritzky and coworkers has demonstrated the utility of N-acylbenzotriazoles in peptide coupling reactions.[1] These reagents can activate the carboxyl group of an amino acid, facilitating the formation of a peptide bond with another amino acid or peptide. This methodology is particularly useful for the synthesis of sterically hindered peptides.

Modification of Bioactive Molecules